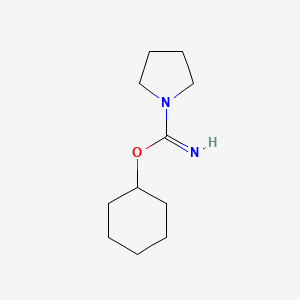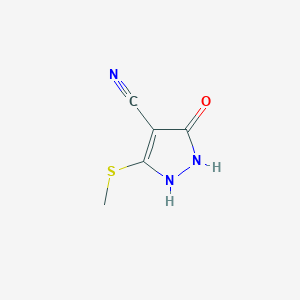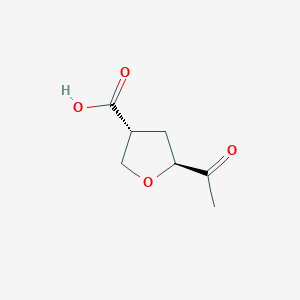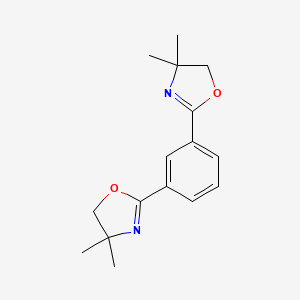
1,3-Bis(4,4-dimethyl-2-oxazolin-2-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)benzene is a chemical compound with the molecular formula C16H20N2O2 and a molecular weight of 272.34 g/mol . It is a five-membered heterocyclic compound containing two carbons, nitrogen, oxygen, and a carbon-nitrogen double bond . This compound is often used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)benzene is typically synthesized through the reaction of resorcinol with 2-amino-2-methyl-1-propanol under acidic conditions . The reaction involves the formation of oxazoline rings through cyclization.
Industrial Production Methods
In industrial settings, the production of 1,3-bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)benzene involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
1,3-bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles.
Reduction: Reduction reactions can convert the oxazoline rings to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
Oxidation: Oxazoles
Reduction: Amines
Substitution: Various substituted oxazolines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,3-bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)benzene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,3-bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)benzene involves its ability to undergo ring-opening reactions with various functional groups such as carboxyl, anhydride, amino, epoxy, thiol, phenolic hydroxyl, and isocyanate . These reactions enable the compound to act as a chain extender or cross-linking agent in polymers, thereby modifying their physical properties.
Comparación Con Compuestos Similares
Similar Compounds
1,2-bis(4,4-dimethyl-2-oxazolin-2-yl)ethane: Similar in structure but with an ethane backbone instead of a benzene ring.
1,3-bis(4,5-dihydro-2-oxazolyl)benzene: Similar but lacks the dimethyl groups on the oxazoline rings.
Uniqueness
1,3-bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)benzene is unique due to the presence of dimethyl groups on the oxazoline rings, which enhances its stability and reactivity compared to other similar compounds . This makes it particularly useful in applications requiring robust chemical properties.
Propiedades
Fórmula molecular |
C16H20N2O2 |
|---|---|
Peso molecular |
272.34 g/mol |
Nombre IUPAC |
2-[3-(4,4-dimethyl-5H-1,3-oxazol-2-yl)phenyl]-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C16H20N2O2/c1-15(2)9-19-13(17-15)11-6-5-7-12(8-11)14-18-16(3,4)10-20-14/h5-8H,9-10H2,1-4H3 |
Clave InChI |
MUBZACKCHQIRSY-UHFFFAOYSA-N |
SMILES canónico |
CC1(COC(=N1)C2=CC(=CC=C2)C3=NC(CO3)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


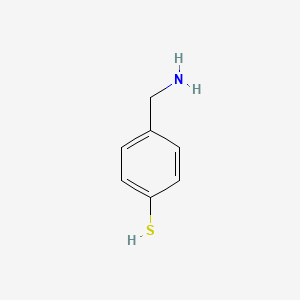
![1-(2-ethyl-1H-pyrrolo[2,3-b]pyridin-1-yl)propan-1-one](/img/structure/B12879380.png)


![D-Alanine, N-[(4-methylphenyl)sulfonyl]-](/img/structure/B12879395.png)
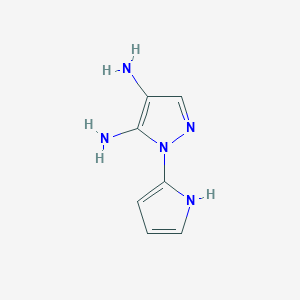
![N-(dibenzo[b,d]furan-3-ylcarbamothioyl)-2-phenylacetamide](/img/structure/B12879403.png)
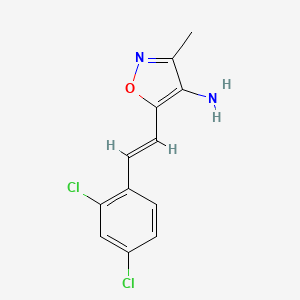


![N-[(5-chloro-1,3-benzoxazol-2-yl)carbamoyl]-2,6-difluorobenzamide](/img/structure/B12879437.png)
